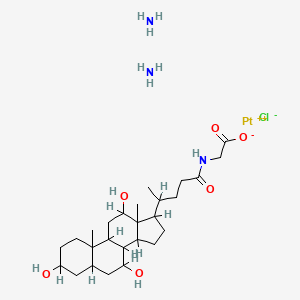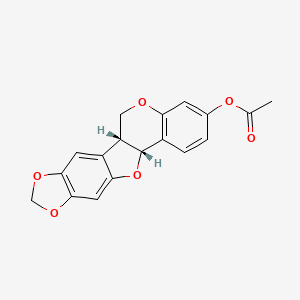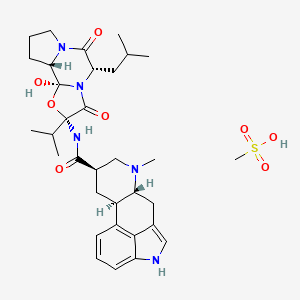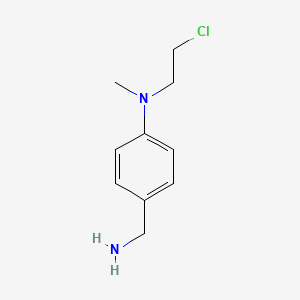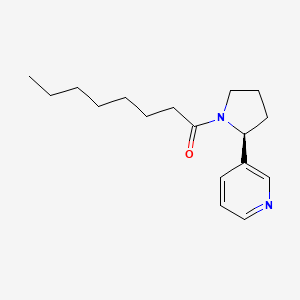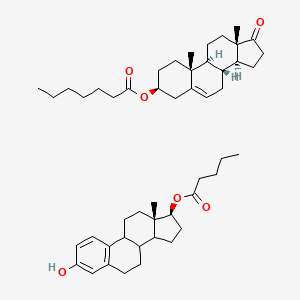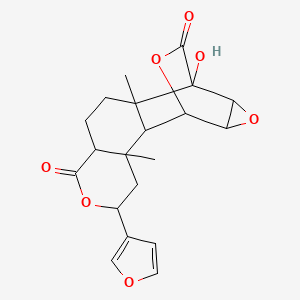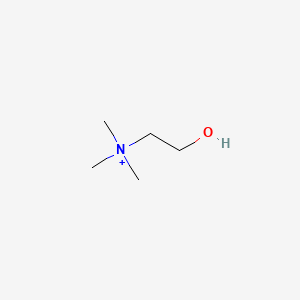
Colina
Descripción general
Descripción
Choline is an essential nutrient that plays a critical role in various physiological processes. It is a water-soluble compound with a structure similar to amino acids. Choline is vital for brain development, muscle function, liver health, and the synthesis of phospholipids, which are crucial for cell membrane integrity . It is also a precursor for the neurotransmitter acetylcholine, which is involved in memory, mood regulation, and muscle control .
Aplicaciones Científicas De Investigación
Choline has a wide range of applications in scientific research:
Mecanismo De Acción
Choline is a major part of the polar head group of phosphatidylcholine, which is vital for maintaining cell membrane integrity. It is involved in the synthesis of acetylcholine, a neurotransmitter that facilitates communication between neurons . Choline is also a source of methyl groups, which are essential for various metabolic processes, including the conversion of homocysteine to methionine .
Similar Compounds:
Acetylcholine: A neurotransmitter synthesized from choline, involved in muscle activation and memory function.
Phosphatidylcholine: A phospholipid derived from choline, essential for cell membrane structure.
Betaine: A metabolite of choline, involved in methylation reactions and liver function.
Uniqueness of Choline: Choline is unique due to its multifunctional role in the body. It serves as a precursor for both acetylcholine and phosphatidylcholine, making it essential for both neurotransmission and cell membrane integrity. Additionally, its role as a methyl donor in metabolic processes distinguishes it from other similar compounds .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Choline is involved in several biochemical reactions, primarily through its role as a precursor for the synthesis of phosphatidylcholine and acetylcholine. Phosphatidylcholine is a major component of cell membranes, while acetylcholine is a neurotransmitter essential for muscle function and memory. Choline interacts with enzymes such as choline kinase, which phosphorylates choline to form phosphocholine, and choline acetyltransferase, which catalyzes the formation of acetylcholine from choline and acetyl-CoA. Additionally, choline is oxidized to betaine, which serves as a methyl donor in the remethylation of homocysteine to methionine .
Cellular Effects
Choline influences various cellular processes, including cell signaling, gene expression, and metabolism. It is crucial for the synthesis of phosphatidylcholine, which is necessary for the formation and maintenance of cell membranes. Choline also affects cell signaling pathways by modulating the levels of phosphatidylcholine-derived signaling molecules. Furthermore, choline impacts gene expression through its role in methylation reactions, as it is a precursor for the synthesis of S-adenosylmethionine, a universal methyl donor. Choline deficiency can lead to impaired cell function, increased apoptosis, and altered lipid metabolism .
Molecular Mechanism
At the molecular level, choline exerts its effects through various mechanisms. It is involved in the synthesis of phosphatidylcholine and sphingomyelin, which are essential components of cell membranes. Choline also serves as a precursor for acetylcholine, a neurotransmitter that plays a key role in the nervous system. The conversion of choline to betaine involves the enzyme choline dehydrogenase, which catalyzes the oxidation of choline to betaine aldehyde, followed by the action of betaine aldehyde dehydrogenase to form betaine. Betaine acts as a methyl donor in the remethylation of homocysteine to methionine, thereby influencing gene expression and epigenetic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of choline can vary over time. Choline is relatively stable, but it can degrade under certain conditions, leading to the formation of trimethylamine. Long-term studies have shown that choline supplementation can improve cognitive function and reduce the risk of liver disease. Excessive choline intake may lead to adverse effects such as fishy body odor and hypotension. In vitro studies have demonstrated that choline can enhance cell proliferation and reduce apoptosis, while in vivo studies have shown its potential in preventing fatty liver disease and improving lipid metabolism .
Dosage Effects in Animal Models
The effects of choline vary with different dosages in animal models. Low doses of choline are essential for normal physiological functions, while higher doses can have therapeutic effects. For example, choline supplementation has been shown to improve cognitive function and reduce the risk of neural tube defects in animal models. Excessive choline intake can lead to toxicity, characterized by symptoms such as hypotension, diarrhea, and liver damage. The optimal dosage of choline depends on factors such as age, sex, and physiological status .
Metabolic Pathways
Choline is involved in several metabolic pathways, including the synthesis of phosphatidylcholine, acetylcholine, and betaine. The conversion of choline to phosphatidylcholine involves the enzyme choline kinase, which phosphorylates choline to form phosphocholine. Phosphocholine is then converted to cytidine diphosphate-choline, which is used to synthesize phosphatidylcholine. Choline is also converted to acetylcholine by the enzyme choline acetyltransferase. Additionally, choline is oxidized to betaine, which serves as a methyl donor in the remethylation of homocysteine to methionine .
Transport and Distribution
Choline is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine and transported to the liver, where it is metabolized and distributed to other tissues. Choline can cross the blood-brain barrier through a facilitated diffusion mechanism, allowing it to reach the brain and support neurotransmitter synthesis. Within cells, choline is transported by specific choline transporters, such as the high-affinity choline transporter, which mediates the uptake of choline for acetylcholine synthesis in cholinergic neurons .
Subcellular Localization
Choline and its metabolites are localized in various subcellular compartments, including the cytoplasm, mitochondria, and cell membranes. Phosphatidylcholine, a major metabolite of choline, is predominantly found in cell membranes, where it plays a crucial role in maintaining membrane integrity and fluidity. Acetylcholine is stored in synaptic vesicles within cholinergic neurons and is released into the synaptic cleft upon neuronal stimulation. Betaine, another metabolite of choline, is localized in the cytoplasm and mitochondria, where it participates in methylation reactions and osmoregulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Choline can be synthesized through the methylation of dimethylethanolamine with methyl chloride. Another method involves the reaction of ethylene oxide, hydrogen chloride, and trimethylamine .
Industrial Production Methods: Industrially, choline chloride is produced by reacting trimethylamine with 2-chloroethanol. The 2-chloroethanol can be generated from the reaction of ethene with hypochlorous acid or from ethylene oxide by the addition of hydrogen chloride . Choline can also be produced from natural sources via the hydrolysis of lecithin .
Análisis De Reacciones Químicas
Types of Reactions: Choline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Enzymes such as choline TMA-lyase are used by microorganisms to break a C–N bond in choline.
Substitution: Reactions typically involve trimethylamine and 2-chloroethanol under controlled conditions.
Major Products:
Trimethylamine-N-oxide: Formed from the oxidation of choline.
Choline chloride: Formed from the substitution reaction involving trimethylamine and 2-chloroethanol.
Propiedades
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYIOHPDSNJKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67-48-1 (chloride) | |
| Record name | Choline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8043789 | |
| Record name | Choline ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
50% Aqueous solution: Dark brown cloudy liquid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Choline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12978 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Choline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble | |
| Record name | Choline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00122 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Choline is a major part of the polar head group of phosphatidylcholine. Phosphatidylcholine's role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication and bioenergetics. Inadequate choline intake would negatively affect all these processes. Choline is also a major part of another membrane phospholipid, sphingomyelin, also important for the maintenance of cell structure and function. It is noteworthy and not surprising that choline deficiency in cell culture causes apoptosis or programmed cell death. This appears to be due to abnormalities in cell membrane phosphatidylcholine content and an increase in ceramide, a precursor, as well as a metabolite, of sphingomyelin. Ceramide accumulation, which is caused by choline deficiency, appears to activate Caspase, a type of enzyme that mediates apoptosis. Betaine or trimethylglycine is derived from choline via an oxidation reaction. Betaine is one of the factors that maintains low levels of homocysteine by resynthesizing L-methionine from homocysteine. Elevated homocysteine levels are a significant risk factor for atherosclerosis, as well as other cardiovascular and neurological disorders. Acetylcholine is one of the major neurotransmitters and requires choline for its synthesis. Adequate acetylcholine levels in the brain are believed to be protective against certain types of dementia, including Alzheimer's disease. | |
| Record name | Choline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00122 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
62-49-7, 5413-08-1 | |
| Record name | Choline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Choline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00122 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC6393 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Choline ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N91BDP6H0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Choline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
244-247 °C (as chloride salt), 302 - 303 °C (chloride salt) | |
| Record name | Choline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00122 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Choline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details


Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

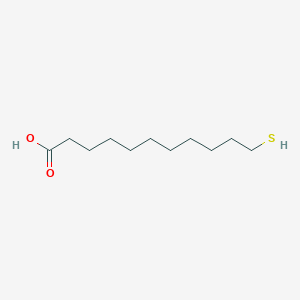
![4-[(Bicyclo[4.1.0]heptane-7-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B1196177.png)

